molecular formula C12H27AsO4 B082641 Tributyl arsorate CAS No. 15063-74-8

Tributyl arsorate

Cat. No.: B082641
CAS No.: 15063-74-8
M. Wt: 310.26 g/mol
InChI Key: HXTDOWOVKJIXDV-UHFFFAOYSA-N
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Description

It belongs to the class of tetracarboxylic acid derivatives and is characterized by a molecular weight of 402 g/mol, with a molecular ion peak at m/z 403 observed in mass spectrometry . This compound is a non-toxic plasticizer widely used in cosmetics, such as nail polish, due to its faint herbal taste and compatibility with polymeric matrices . Its low volatility and neutral pH make it suitable for consumer products requiring safety and stability.

Properties

CAS No.

15063-74-8

Molecular Formula

C12H27AsO4

Molecular Weight

310.26 g/mol

IUPAC Name

tributyl arsorate

InChI

InChI=1S/C12H27AsO4/c1-4-7-10-15-13(14,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3

InChI Key

HXTDOWOVKJIXDV-UHFFFAOYSA-N

SMILES

CCCCO[As](=O)(OCCCC)OCCCC

Canonical SMILES

CCCCO[As](=O)(OCCCC)OCCCC

Synonyms

Arsenic acid tributyl ester

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Identification Challenges : Tributyl acetylcitrate was identified in Michelia champaca bark extract using TLC and MS, with 97% spectral similarity to library data .
  • Environmental Impact: Tributyltin compounds persist in sediments decades post-ban, underscoring the ecological advantage of non-metallic alternatives like tributyl acetylcitrate .
  • Industrial Potential: Phosphonium salts and ionic liquids represent emerging alternatives to traditional tributyl compounds but require further industrialization .

Q & A

(Basic) What are the established methodologies for synthesizing tributyl arsorate, and how do reaction conditions influence yield and purity?

Answer: this compound synthesis typically involves esterification reactions between arsenic acid and butanol derivatives. Key variables include catalyst selection (e.g., sulfuric acid vs. enzymatic catalysts), stoichiometric ratios, and temperature control (60–120°C). Yield optimization requires rigorous monitoring via HPLC or GC-MS to track intermediate formation and byproduct generation . Purity can be enhanced through fractional distillation or recrystallization in non-polar solvents. Researchers must document reaction parameters in tabular formats (e.g., Table 1: Temperature vs. Yield) to identify ideal conditions .

(Basic) What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and chemical properties?

Answer:

  • FT-IR : Identifies As-O and ester carbonyl bonds (peaks at 950–1250 cm⁻¹ and 1700–1750 cm⁻¹, respectively).
  • NMR : 1^1H NMR resolves butyl group protons (δ 0.8–1.6 ppm), while 13^{13}C NMR confirms ester linkage carbons (δ 60–70 ppm).
  • LC-MS : Quantifies molecular ion peaks ([M+H]⁺) and detects degradation products.
  • XRD : Validates crystalline structure in solid-state studies.
    Researchers should cross-validate results using multiple techniques to address instrumental limitations .

(Advanced) How can mechanistic studies resolve contradictions in this compound’s reactivity under varying pH and redox conditions?

Answer: Contradictory data on hydrolysis or oxidation pathways often arise from uncontrolled variables (e.g., trace metal impurities or light exposure). A systematic approach includes:

Controlled Experiments : Isolate pH (2–12) and redox potential (Eh) ranges using buffer systems and inert atmospheres.

Kinetic Modeling : Apply pseudo-first-order kinetics to identify rate-determining steps.

Isotopic Labeling : Use 18^{18}O-labeled water to trace hydrolysis mechanisms.

Comparative Analysis : Contrast results with analogous organoarsenicals (e.g., triphenyl arsorate) to validate trends.
Publish datasets with raw kinetic parameters and error margins to facilitate reproducibility .

(Advanced) What strategies mitigate biases in ecotoxicological assessments of this compound’s environmental persistence and bioaccumulation?

Answer: Biases often stem from oversimplified lab models (e.g., single-species tests). Advanced methodologies include:

  • Mesocosm Studies : Simulate multi-trophic interactions in controlled ecosystems.
  • Isotope-Ratio Mass Spectrometry (IRMS) : Track arsenic speciation across soil-water-plant matrices.
  • Meta-Analysis : Aggregate data from diverse geographical regions to identify confounding variables (e.g., organic matter content).
  • Machine Learning : Train models on historical toxicity data to predict bioaccumulation factors (BAFs).
    Researchers must disclose limitations (e.g., extrapolation challenges) in supplementary materials .

(Advanced) How can computational chemistry address gaps in understanding this compound’s interaction with biological macromolecules?

Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) are pivotal for:

Binding Affinity Prediction : Dock this compound into enzyme active sites (e.g., acetylcholinesterase) to quantify inhibition constants (KiK_i).

Thermodynamic Profiling : Calculate Gibbs free energy (ΔG\Delta G) changes for hydrolysis pathways.

QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental toxicity data.
Validate computational findings with in vitro assays (e.g., fluorescence quenching studies) and report force field parameters in appendices .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Containment : Use fume hoods and gloveboxes to prevent inhalation/contact.
  • Deactivation : Treat waste with 10% NaOH to hydrolyze arsenic esters.
  • Analytical Safeguards : Implement ICP-MS for trace arsenic detection in lab surfaces/air samples.
  • Documentation : Maintain incident logs detailing exposure events and mitigation steps.
    Refer to institutional guidelines (e.g., OSHA Arsenic Standard) and include safety checklists in experimental protocols .

(Advanced) How do interfacial properties of this compound influence its application in catalytic or material science contexts?

Answer: Surface tension measurements (Wilhelmy plate method) and AFM imaging reveal its behavior as a surfactant or ligand. Key considerations:

  • Self-Assembly : Monitor monolayer formation at air-water interfaces via Langmuir-Blodgett troughs.
  • Catalytic Activity : Assess coordination with transition metals (e.g., Pd nanoparticles) in hydrogenation reactions.
  • Thermal Stability : Perform TGA-DSC to evaluate decomposition thresholds (>200°C).
    Publish raw AFM topographical data and BET surface area analyses to support claims .

Tables for Reference

Table 1: Optimal Synthesis Conditions for this compound

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄807298
Lipase605895

Table 2: Comparative Toxicity in Aquatic Models (LC₅₀, ppm)

SpeciesThis compoundTriphenyl Arsorate
Daphnia magna4.28.7
Danio rerio12.518.3

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